
Methyl-3-Brom-2-methylbenzoat
Übersicht
Beschreibung
Methyl 3-bromo-2-methylbenzoate (MBMB) is a chemical compound that has been used in a variety of scientific research applications. MBMB is a colorless and crystalline solid with a molecular weight of 238.04 g/mol and a melting point of 93.5°C. It is a member of the class of compounds known as bromobenzoates, which are compounds containing a benzene ring and a bromine atom. MBMB is a versatile compound that can be used in various research applications, such as in vivo and in vitro experiments, due to its unique properties.
Wissenschaftliche Forschungsanwendungen
Methyl-3-Brom-2-methylbenzoat: Eine umfassende Analyse der wissenschaftlichen Forschungsanwendungen
Pharmazeutische Zwischenprodukte: this compound wird hauptsächlich als Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen verwendet. Seine Rolle ist entscheidend bei der Bildung komplexer Moleküle, die für therapeutische Zwecke verwendet werden können, wie z. B. pharmazeutische Wirkstoffe (APIs) .
Organische Synthese: In der organischen Chemie dient diese Verbindung als Baustein für die Synthese einer Vielzahl organischer Moleküle. Sein Bromatom ist besonders reaktiv, was es zu einem wertvollen Reagenz in Substitutionsreaktionen macht, die für den Aufbau komplexer organischer Strukturen unerlässlich sind .
Materialwissenschaft: Forscher haben die Verwendung von this compound bei der Entwicklung neuer Materialien wie Polymere und Beschichtungen untersucht. Seine chemische Struktur könnte Materialien möglicherweise einzigartige Eigenschaften verleihen, wie z. B. erhöhte Haltbarkeit oder chemische Beständigkeit.
Analytische Chemie: Aufgrund seiner ausgeprägten chemischen Eigenschaften kann this compound als Standard- oder Referenzverbindung in analytischen Methoden wie Chromatographie oder Spektroskopie verwendet werden, um die Identifizierung und Quantifizierung von Substanzen zu unterstützen.
Medizinische Chemie: In der medizinischen Chemie wird diese Verbindung zur Synthese von Medikamentenkandidaten verwendet. Sein molekulares Gerüst wird oft modifiziert, um Derivate mit potenzieller biologischer Aktivität gegen verschiedene Krankheiten zu erzeugen .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 3-bromo-2-methylbenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrO2/c1-6-7(9(11)12-2)4-3-5-8(6)10/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKQQTCSBXHAYQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Br)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20513208 | |
| Record name | Methyl 3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
99548-54-6 | |
| Record name | Methyl 3-bromo-2-methylbenzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20513208 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl 3-Bromo-2-methylbenzoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Methyl 3-bromo-2-methylbenzoate in the synthesis of Erismodegib?
A1: Methyl 3-bromo-2-methylbenzoate serves as a crucial building block in the synthesis of Erismodegib. [] It undergoes a Suzuki coupling reaction with 4-trifluoromethoxy phenylboronic acid to yield Methyl-4'-(trifluoromethoxy) biphenyl-3-carboxylate, which is then coupled with 3-amino-6-(2’,6'-dimethylmorpholino)pyridine to form the final Erismodegib molecule. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


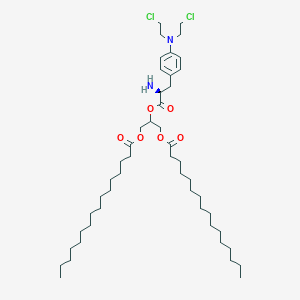

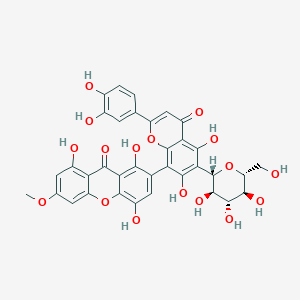
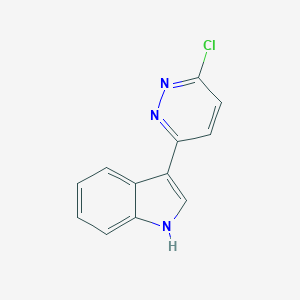


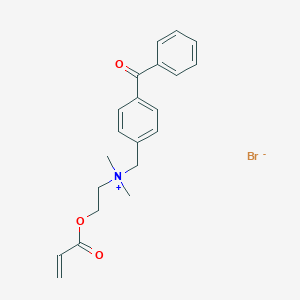


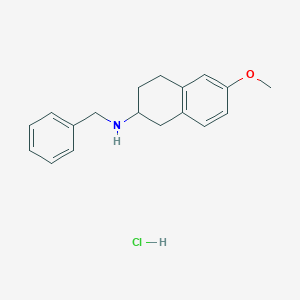


![2,3,4-Trimethyl-2H-furo[2,3-c]pyrazole](/img/structure/B137436.png)